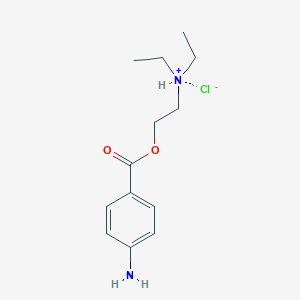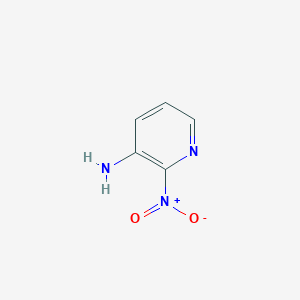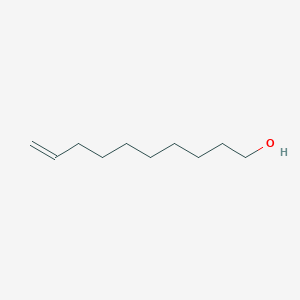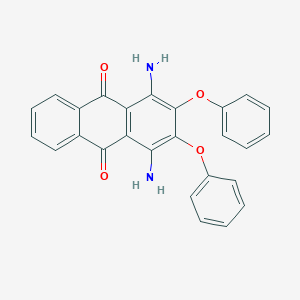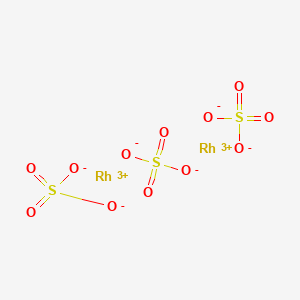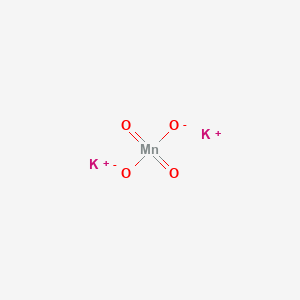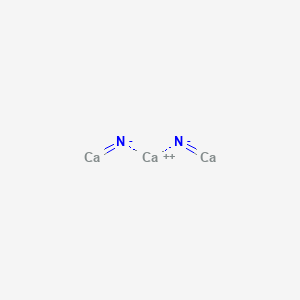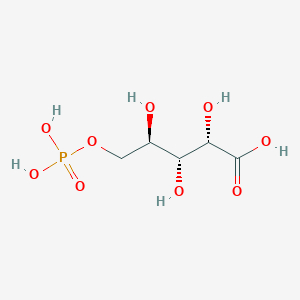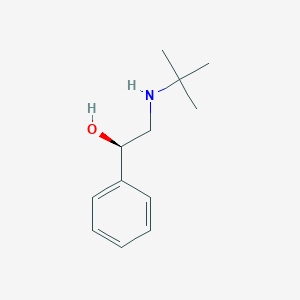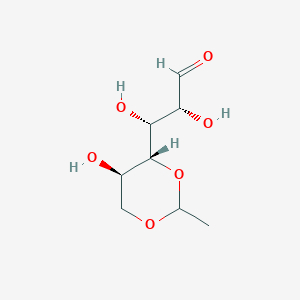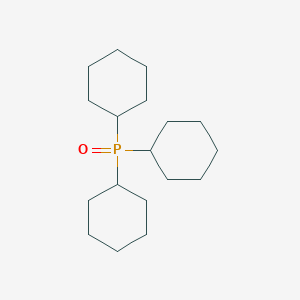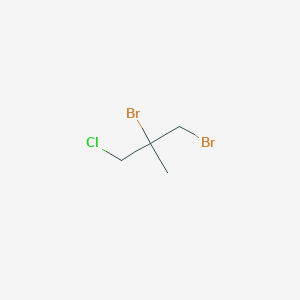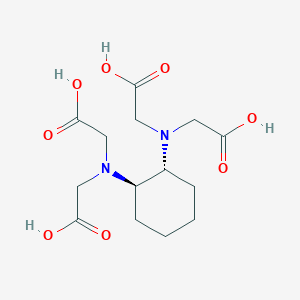
Selenium-75
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selenium-75 is a radioactive isotope of selenium, a chemical element with the atomic number 34. Selenium-75 is used in various scientific research applications, including medical imaging, nuclear medicine, and environmental studies.
Wirkmechanismus
Selenium-75 emits beta particles during radioactive decay, which allows it to be detected by imaging equipment. The beta particles penetrate the body tissues and interact with electrons, resulting in the emission of gamma rays. The gamma rays are detected by a PET scanner and used to create images of the body.
Biochemische Und Physiologische Effekte
Selenium is an essential trace element that plays a critical role in various biochemical and physiological processes in the body. Selenium-75, however, does not have any significant biochemical or physiological effects on the body as it is used in very small quantities for medical imaging and nuclear medicine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using Selenium-75 in lab experiments is its high specific activity, which allows for precise labeling of molecules. Additionally, Selenium-75 has a relatively long half-life of 119.8 days, which makes it suitable for long-term experiments. However, one of the limitations of using Selenium-75 is its high cost, which can be a limiting factor for some research projects.
Zukünftige Richtungen
There are several future directions for the use of Selenium-75 in scientific research. One area of focus is the development of new radiotracers for PET imaging, which can provide more accurate and detailed images of the body. Another area of research is the use of Selenium-75 in environmental studies to understand the movement and behavior of selenium in the environment. Additionally, there is ongoing research into the use of Selenium-75 in targeted cancer therapy, which involves delivering radioactive particles directly to cancer cells to destroy them.
Conclusion:
Selenium-75 is a valuable radioactive isotope used in various scientific research applications, including medical imaging, nuclear medicine, and environmental studies. Its high specific activity and long half-life make it suitable for a range of lab experiments. As research continues, new applications for Selenium-75 are likely to emerge, making it an essential tool for scientific research.
Synthesemethoden
Selenium-75 is produced by neutron activation of stable selenium-74. The process involves exposing selenium-74 to a neutron source, which converts it into selenium-75. The resulting selenium-75 is then isolated and purified for use in scientific research applications.
Wissenschaftliche Forschungsanwendungen
Selenium-75 is primarily used in medical imaging and nuclear medicine. It is commonly used as a radiotracer in positron emission tomography (PET) imaging to diagnose and monitor various medical conditions, including cancer, heart disease, and neurological disorders. Selenium-75 is also used in environmental studies to track the movement of selenium in the environment.
Eigenschaften
CAS-Nummer |
14265-71-5 |
|---|---|
Produktname |
Selenium-75 |
Molekularformel |
Se |
Molekulargewicht |
74.922523 g/mol |
IUPAC-Name |
selenium-75 |
InChI |
InChI=1S/Se/i1-4 |
InChI-Schlüssel |
BUGBHKTXTAQXES-AHCXROLUSA-N |
Isomerische SMILES |
[75Se] |
SMILES |
[Se] |
Kanonische SMILES |
[Se] |
Andere CAS-Nummern |
14265-71-5 |
Synonyme |
75Se radioisotope Se-75 radioisotope Selenium-75 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



